Commercial Purity Ceiling: 99% (Target) vs. 95% for Des-Methyl and Para Analogs from the Same Vendor
From the same commercial supplier (Bidepharm), (3-methyl-2-(methylamino)phenyl)methanol is offered at a standard purity of 99%, whereas the two closest structural analogs—[2-(methylamino)phenyl]methanol (CAS 29055-08-1, the des-methyl analog lacking the 3-methyl substituent on the ring) and (4-(methylamino)phenyl)methanol (CAS 181819-75-0, the para-regioisomer)—are both offered at a standard purity of 95% . This represents a 4-percentage-point purity advantage for the target compound under equivalent sourcing conditions, which corresponds to a maximum total impurity burden that is 5-fold lower (1% vs. 5% nominal maximum impurities) . The vendor provides batch-specific QC documentation including NMR, HPLC, and GC for all three compounds, enabling direct verification .
| Evidence Dimension | Commercial standard purity (same vendor) |
|---|---|
| Target Compound Data | 99% (Bidepharm, CAS 941294-10-6) |
| Comparator Or Baseline | 95% for [2-(methylamino)phenyl]methanol (CAS 29055-08-1) and 95% for (4-(methylamino)phenyl)methanol (CAS 181819-75-0) |
| Quantified Difference | 4 percentage points higher purity; nominal maximum impurity burden 5× lower (1% vs. 5%) |
| Conditions | Same vendor (Bidepharm), same QC methods (NMR, HPLC, GC) |
Why This Matters
Higher purity directly reduces the risk of side reactions, simplifies purification of downstream products, and improves stoichiometric accuracy in multi-step syntheses where precise molar calculations depend on assay purity.
